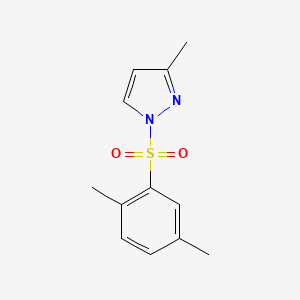
2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is a complex organic compound that features both piperazine and piperidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine sulfonyl intermediate: This involves the reaction of piperidine with a sulfonyl chloride under basic conditions to form the piperidine sulfonyl chloride.
Coupling with aniline derivative: The piperidine sulfonyl chloride is then reacted with an aniline derivative to form the sulfonyl aniline intermediate.
Introduction of the methylpiperazine group: The final step involves the reaction of the sulfonyl aniline intermediate with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the sulfonyl group or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atoms.
Applications De Recherche Scientifique
2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Methylpiperidin-1-yl)sulfonylaniline
- N-[4-(4-Methylpiperazin-1-yl)phenyl]-3-(piperidine-1-sulfonyl)benzamide
Uniqueness
2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is unique due to the presence of both piperazine and piperidine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from similar compounds that may only contain one of these functional groups.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-18-9-11-19(12-10-18)16-6-5-14(13-15(16)17)23(21,22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNXZXOCHILSCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)
![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)



![methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2367302.png)
![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)


